molecular formula C8H16CuN6S2+2 B143129 Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) CAS No. 127207-06-1

Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)

Cat. No. B143129
M. Wt: 321.9 g/mol
InChI Key: YUAOROJGTBZHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is a copper-containing complex that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This complex has been extensively studied for its anticancer and antimicrobial properties.

Mechanism Of Action

The mechanism of action of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) is not fully understood. However, it is believed that the complex exerts its anticancer and antimicrobial effects by disrupting the redox balance within cells. The copper ions in the complex are thought to generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components such as DNA, proteins, and lipids.

Biochemical And Physiological Effects

Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been shown to have a number of biochemical and physiological effects. In cancer cells, the complex has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis. In microbial cells, the complex has been shown to disrupt cell membrane integrity and inhibit cell division.

Advantages And Limitations For Lab Experiments

One advantage of using Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) in lab experiments is its stability. The complex is highly stable and can be stored for long periods of time without degradation. Another advantage is its broad-spectrum activity against cancer cells and microbial cells. However, one limitation of using this complex in lab experiments is its cytotoxicity. The complex can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone). One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the complex. Another area of interest is the investigation of the complex's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, the development of targeted delivery systems for the complex could improve its efficacy and reduce its toxicity to normal cells.

Synthesis Methods

The synthesis of Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) involves the reaction of ethylglyoxal with N(4)-methylthiosemicarbazone in the presence of copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ions. The resulting complex is a deep blue solid that is highly stable. The synthesis of this complex has been optimized by various researchers to increase the yield and purity of the final product.

Scientific Research Applications

Copper (Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)) ethylglyoxal bis(N(4)-methylthiosemicarbazone) has been extensively studied for its potential therapeutic applications. This complex has shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi.

properties

CAS RN

127207-06-1

Product Name

Copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)

Molecular Formula

C8H16CuN6S2+2

Molecular Weight

321.9 g/mol

IUPAC Name

copper;N'-methyl-N-[[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate

InChI

InChI=1S/C8H16N6S2.Cu/c1-4-6(12-14-8(16)10-3)5-11-13-7(15)9-2;/h5H,4H2,1-3H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6?;

InChI Key

YUAOROJGTBZHPA-UHFFFAOYSA-N

Isomeric SMILES

CCC(=NNC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2]

SMILES

CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2]

Canonical SMILES

CCC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2]

synonyms

copper (II) ethylglyoxal bis(N(4)-methylthiosemicarbazone)
Cu-ETSM
ethylglyoxal bis(N(4)-methylthiosemicarbazone)copper (II) complex

Origin of Product

United States

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